N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an isopentyl group at the N1 position and a 2-(thiophen-2-yl)acetamide moiety at the C6 position.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)9-10-22-18-7-6-16(12-15(18)5-8-20(22)24)21-19(23)13-17-4-3-11-25-17/h3-4,6-7,11-12,14H,5,8-10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRSCVWUBBJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound characterized by a tetrahydroquinoline core and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution with Thiophene : The thiophene moiety is introduced via electrophilic substitution or coupling reactions.
- Acetamide Formation : The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Antiviral Properties
Research indicates that compounds related to the tetrahydroquinoline structure exhibit significant antiviral activity. For instance, initial studies on similar THIQ derivatives have shown promising results against human coronaviruses such as HCoV-229E and HCoV-OC43 . These derivatives were synthesized to explore their potential in combating viral infections.
Antibacterial Activity
This compound may also demonstrate antibacterial properties due to its structural characteristics. The presence of the thiophene ring is known to enhance the biological activity of compounds by facilitating interactions with bacterial enzymes or receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or bacterial growth.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors involved in cellular signaling pathways.
- Signal Transduction Interference : By affecting cellular signaling pathways, it may lead to altered gene expression and cellular responses.
Study on Antiviral Activity
A study focused on the antiviral properties of tetrahydroquinoline derivatives found that certain modifications significantly enhanced their efficacy against coronaviruses . This suggests that this compound could be a candidate for further development in antiviral therapies.
Antibacterial Research
Another research effort highlighted the antibacterial potential of THIQ-related compounds against resistant strains of bacteria. The study emphasized that structural modifications could lead to improved activity against various pathogens. This positions this compound as a promising candidate in the search for new antibiotics.
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : Branched alkyl chains (e.g., isopentyl) may improve membrane permeability compared to smaller groups like ethyl . Amine-containing substituents (e.g., piperidinyl or pyrrolidinyl) enable salt formation, enhancing solubility .
- Synthetic Challenges : Bulky or chiral N1 substituents (e.g., 1-methylpyrrolidinyl in Compound 35) result in lower yields (6% for racemic mixture), necessitating advanced purification techniques like chiral SFC .
Acetamide Variants with Modified Aryl Groups
Variations in the acetamide moiety highlight the impact of aromatic systems on physicochemical properties:
Key Observations :
- Thiophene vs.
- Crystallinity: Substituents like cyano groups (e.g., ) promote ordered crystal packing, whereas flexible chains (e.g., isopentyl) may reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
